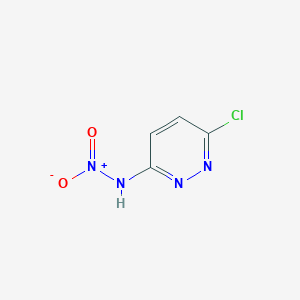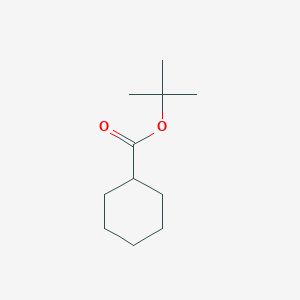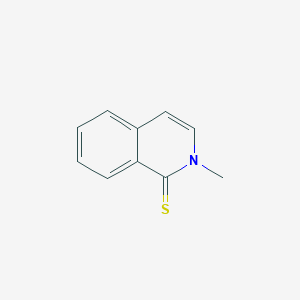
2-Methylisoquinoline-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylisoquinoline-1-thione is a heterocyclic compound with a molecular formula of C10H9NS. It is a yellow crystalline solid that is used in various scientific research applications. The compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Mécanisme D'action
The mechanism of action of 2-Methylisoquinoline-1-thione involves the inhibition of enzymes involved in cellular signaling pathways. The compound has been found to irreversibly bind to the active site of certain enzymes, leading to their inactivation. This inactivation can result in altered cellular responses and provide insight into the mechanisms underlying various diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for cancer therapy. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a valuable tool in the study of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methylisoquinoline-1-thione in lab experiments include its ability to inhibit the activity of certain enzymes, providing insight into the mechanisms underlying various diseases. Additionally, the compound exhibits various biochemical and physiological effects, making it a valuable tool in the study of cellular processes. However, the limitations of using this compound include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
For research involving 2-Methylisoquinoline-1-thione include the investigation of its potential as a cancer therapy. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory and antioxidant properties. The compound's potential toxicity should also be further investigated to ensure its safe use in lab experiments.
In conclusion, this compound is a valuable tool in various scientific research applications. Its ability to inhibit the activity of certain enzymes and exhibit various biochemical and physiological effects make it a promising candidate for the study of cellular processes and disease mechanisms. Further research is needed to fully understand its potential as a cancer therapy and to ensure its safe use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Methylisoquinoline-1-thione can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-methyl-1,2-dihydroisoquinoline with sulfur in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Applications De Recherche Scientifique
2-Methylisoquinoline-1-thione has been extensively used in various scientific research applications. One of its primary uses is in the study of cellular processes. The compound has been found to inhibit the activity of certain enzymes, such as tyrosine phosphatases, which play a crucial role in cellular signaling pathways. This inhibition can lead to altered cellular responses, providing insight into the mechanisms underlying various diseases.
Propriétés
| 14945-74-5 | |
Formule moléculaire |
C10H9NS |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
2-methylisoquinoline-1-thione |
InChI |
InChI=1S/C10H9NS/c1-11-7-6-8-4-2-3-5-9(8)10(11)12/h2-7H,1H3 |
Clé InChI |
IEXYLQOPBXUDSK-UHFFFAOYSA-N |
SMILES |
CN1C=CC2=CC=CC=C2C1=S |
SMILES canonique |
CN1C=CC2=CC=CC=C2C1=S |
| 14945-74-5 | |
Synonymes |
2-methyl-1(2H)-thioisoquinolone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


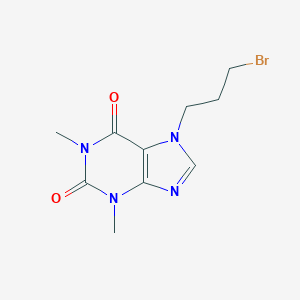
![3-[(4-Formyl-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B184296.png)
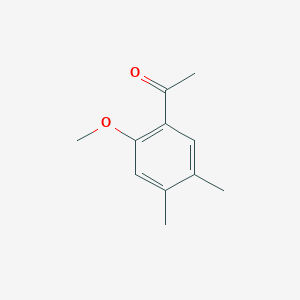
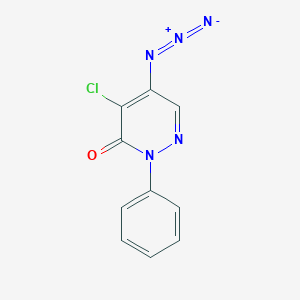
![2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B184299.png)
![N-[2-Methoxy-4-(methylsulfonylamino)phenyl]acetamide](/img/structure/B184302.png)
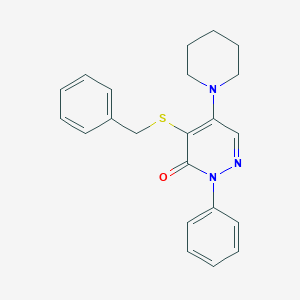
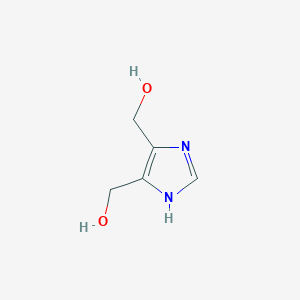
![2-Methyl-5,6-dihydro[1,3]thiazolo[4,5-d]pyridazine-4,7-dione](/img/structure/B184311.png)
![4-[(1-methyl-1H-imidazol-2-yl)methoxy]benzaldehyde](/img/structure/B184312.png)
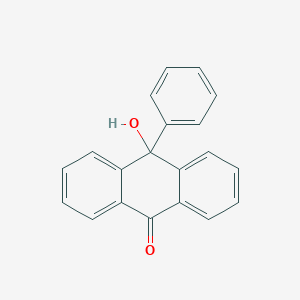
![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)
